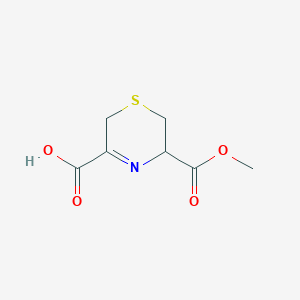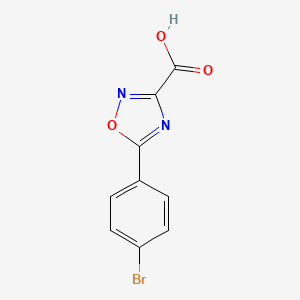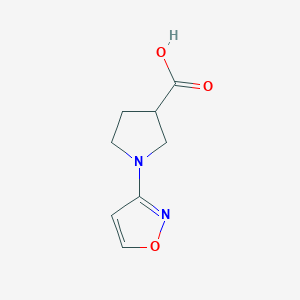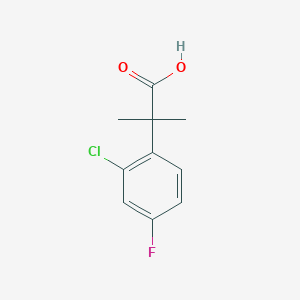
5,8-二氯-7-硝基异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-Dichloro-7-nitroisoquinoline is an organic compound belonging to the isoquinoline family, which is a heterocyclic aromatic compound with a nitrogen atom in its ring. It is a colorless solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a starting material in the synthesis of other isoquinoline derivatives. 5,8-Dichloro-7-nitroisoquinoline has a wide range of applications in both scientific research and industrial production.
科学研究应用
化学合成和衍生物
5,8-二氯-7-硝基异喹啉及其衍生物一直是化学合成中的研究课题。Woźniak等人(1994年)展示了硝基异喹啉的氨基化反应,包括5-氯-8-硝基-和8-氯-5-硝基异喹啉,使用液态甲胺溶液和高锰酸钾。这个过程导致了单取代或双取代的硝基化合物,表明在创造多样化的化学衍生物方面具有潜力(Woźniak & Nowak,1994年)。
在药物化学中的潜力
药物化学研究探索了硝基异喹啉衍生物的用途。例如,Surrey和Hammer(1946年)讨论了各种7-取代-4-氨基喹啉衍生物的抗疟活性,包括5,8-二氯-7-硝基异喹啉衍生物。他们的研究表明,这些化合物的苯环中的某些二卤代取代基显着影响它们的抗疟性(Surrey & Hammer, 1946)。
抗菌特性
5,8-二氯-7-硝基异喹啉衍生物在抗菌研究领域中有显著应用。Al-Hiari等人(2007年)专注于合成和研究8-硝基氟喹诺酮模型,其中包括7-氯-1-环丙基-6-氟-8-硝基-4-氧-1,4-二氢喹啉-3-羧酸的衍生物。该研究突出了它们对各种菌株的有趣抗菌活性,表明这些衍生物在开发新的抗菌剂中具有潜力(Al-Hiari et al., 2007)。
在癌症研究中的应用
已经探讨了硝基异喹啉衍生物在癌症研究中的作用。例如,Vanelle等人(1994年)合成了1-氯甲基-5-硝基异喹啉,展示了其作为还原烷基化剂的潜力,这可能与新的抗肿瘤剂的开发相关(Vanelle et al., 1994)。
合成新化合物
研究人员还使用5,8-二氯-7-硝基异喹啉衍生物合成了新化合物。陈佩然(2008年)成功合成了含有异喹啉的酰基转移催化剂,从1-氯-5-硝基异喹啉开始。这一发展显示了这些化合物在合成新化学实体方面的多功能性(Chen Pei-ran, 2008)。
属性
IUPAC Name |
5,8-dichloro-7-nitroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWSYZKPVVHRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dichloro-7-nitroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)


![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)

![(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol](/img/structure/B1391609.png)
